molecular formula C11H11FN2O B1394946 5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one CAS No. 899926-79-5

5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

Cat. No. B1394946
M. Wt: 206.22 g/mol
InChI Key: IFGLOEBULPVPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied due to their diverse biological activities .

Scientific Research Applications

Structural Analysis and Molecular Scaffold

  • The compound is a unique example of a [6-5] fused ring incorporating the 2,3-dihydro-4H-imidazol-4-one molecular scaffold. Its structural properties, including the conformation of its six-membered ring and the interactions of its aryl rings, are of interest in crystallography and molecular design (Gallagher et al., 2007).

Suzuki–Miyaura Reaction and Electroactive Materials

  • It has been utilized in Suzuki–Miyaura cross-coupling reactions to form derivatives of interest in the development of electroactive paramagnetic materials. These derivatives, after oxidation, yield stable phenoxyl-nitroxyl mono- and diradicals (Ten et al., 2018).

Development of pH-sensitive Spin Probes

  • The compound has been used in the synthesis of pH-sensitive spin probes. These probes are developed through reactions with Grignard reagents and subsequent oxidation processes, showcasing its potential in biomedical applications like pH monitoring (Kirilyuk et al., 2003).

Photophysical Behavior and RNA Imaging

  • Its derivatives, such as DFHBI and its analogues, show intriguing photophysical behaviors. They bind to RNA molecules like the Spinach aptamer and are studied for their fluorescence properties, which are useful in RNA imaging and molecular biology research (Santra et al., 2019).

Potential in Drug Development

  • Derivatives of this compound have been explored as negative allosteric modulators of metabotropic glutamate receptor 5, showcasing potential in treating psychiatric diseases like depression and anxiety (Jaeschke et al., 2015).

Nonlinear Optical Properties

  • Research on its derivatives indicates potential in the development of nonlinear optical materials. The investigation into the photophysical properties, including fluorescence enhancement in the presence of certain metal ions, highlights its relevance in materials science and sensor development (Jayabharathi et al., 2011).

Future Directions

The future research directions would depend on the specific properties and activities of this compound. Given the wide range of biological activities exhibited by imidazole derivatives, potential areas of study could include medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-(4-fluorophenyl)-2,2-dimethyl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLOEBULPVPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C(=N1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 2
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 3
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 5
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
Reactant of Route 6
5-(4-fluorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.